molecular formula C26H27ClN4S B2586619 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea CAS No. 850934-13-3

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea

Cat. No.: B2586619
CAS No.: 850934-13-3
M. Wt: 463.04
InChI Key: JOGQTVLYNQKJKT-UHFFFAOYSA-N
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Description

The compound 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea is a thiourea derivative characterized by a substituted indole core, a pyridinylmethyl group, and a phenethyl side chain. Its structure integrates multiple pharmacophores:

  • A 5-chloro-2-methylindole moiety, known for modulating receptor binding and antimicrobial activity .
  • A phenethyl chain, often linked to improved lipophilicity and target affinity .

Properties

IUPAC Name

1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-phenylethyl)-1-(pyridin-4-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN4S/c1-19-23(24-17-22(27)7-8-25(24)30-19)12-16-31(18-21-9-13-28-14-10-21)26(32)29-15-11-20-5-3-2-4-6-20/h2-10,13-14,17,30H,11-12,15-16,18H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGQTVLYNQKJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(CC3=CC=NC=C3)C(=S)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Structural and Functional Comparisons

The table below highlights key structural differences and similarities between the target compound and related analogs:

Compound Name Structural Features Biological Activity Key References
1-(2-(5-Chloro-2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea 5-Chloro-2-methylindole, pyridin-4-ylmethyl, phenethyl Inferred: Antimicrobial, potential CNS activity (structural analogy)
1-(2-(1H-Indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea (Compound 79) Indole, 4-bromophenyl Potent anti-HIV-1 activity (MIC not reported)
1-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)thiourea (7f) Azetidinone, phenothiazine, nitro group Antibacterial (MIC = 62.5 µg/mL vs. S. aureus)
1-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea 5-Fluoro-2-methylindole, pyridinylmethyl, 2-methoxyphenyl Inferred: Enhanced solubility, antifungal/antiviral potential
1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[methyl[2-[1-[{(R)-1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl}methyl]-1H-1,2,3-triazol-5-yl]ethyl]amino]cyclohexyl]thiourea (18f) Trifluoromethylphenyl, triazole, cyclohexyl Antifungal (broad-spectrum, structural role of CF₃ groups)

Key Structural Insights :

  • Indole Modifications : The 5-chloro-2-methyl substitution on indole (target compound) may enhance antimicrobial activity compared to unsubstituted indoles (e.g., Compound 79) .
  • Pyridinylmethyl vs. Azetidinone: The pyridinylmethyl group in the target compound likely improves CNS permeability compared to azetidinone-containing analogs (e.g., 7f), which are more polar and may have reduced bioavailability .

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